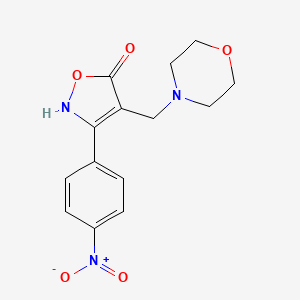
5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a morpholinomethyl group and a nitrophenyl group attached to the isoxazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the isoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Reduction: 4-(Morpholinomethyl)-3-(4-aminophenyl)isoxazol-5(2H)-one
Substitution: Various substituted isoxazoles depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinomethyl group may enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
4-(Piperidin-1-ylmethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
属性
CAS 编号 |
61194-99-8 |
|---|---|
分子式 |
C14H15N3O5 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
4-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O5/c18-14-12(9-16-5-7-21-8-6-16)13(15-22-14)10-1-3-11(4-2-10)17(19)20/h1-4,15H,5-9H2 |
InChI 键 |
WUVJSOWCXAYARD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




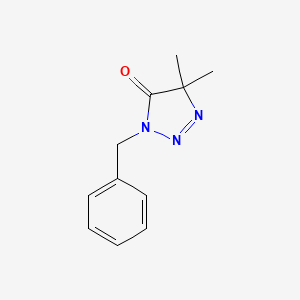

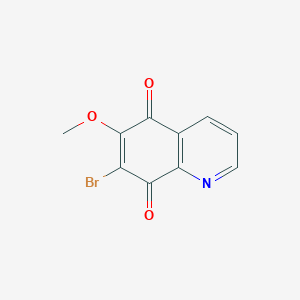
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
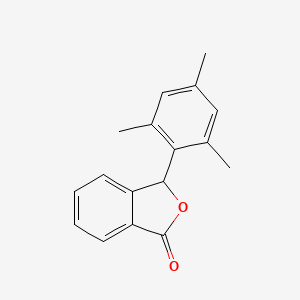
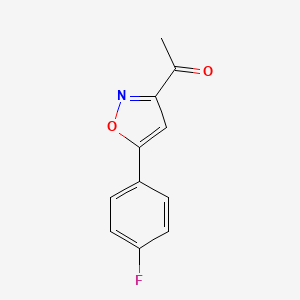

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
